molecular formula C11H14N2O B13290799 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13290799
M. Wt: 190.24 g/mol
InChI Key: CDMZEDAWSCEPSB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an aminomethyl group at the 4-position and a methyl group at the 8-position of the tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The intermediate is cyclized to form the tetrahydroquinoline ring system.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the tetrahydroquinoline ring.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring .

Scientific Research Applications

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the tetrahydroquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(aminomethyl)-8-methyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-4,8H,5-6,12H2,1H3,(H,13,14)

InChI Key

CDMZEDAWSCEPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)N2)CN

Origin of Product

United States

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